Higher Calculated Lipophilicity (LogP) vs. 6-Carboxylic Acid Analog
The 6-carbonitrile compound demonstrates a substantially higher predicted LogP value compared to its direct 6-carboxylic acid analog, a key determinant for passive CNS permeation. The target compound has a computed LogP of 3.2, whereas the 6-carboxylic acid analog (CAS 1357353-89-9) has a reported LogP of -0.02 . This difference of more than 3 log units is directly indicative of a >1000-fold difference in octanol/water partition coefficient, a fundamental parameter for compound selection in CNS programs.
| Evidence Dimension | Predicted LogP |
|---|---|
| Target Compound Data | LogP = 3.2 |
| Comparator Or Baseline | 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid; LogP = -0.02 |
| Quantified Difference | ΔLogP ≈ 3.2 log units (approximately >1000-fold difference in partition coefficient) |
| Conditions | Computed physicochemical property (XLogP3 / internal vendor models) |
Why This Matters
A LogP difference of this magnitude fundamentally alters a compound's ability to cross biological membranes, making the nitrile the preferred choice for intracellular or CNS targets where the acid analog would be largely impermeable.
